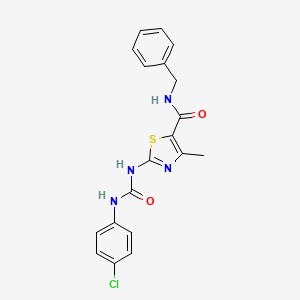

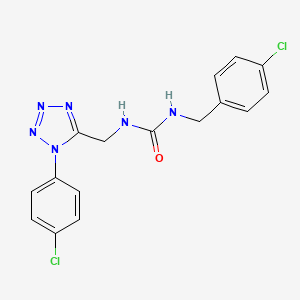

N-benzyl-2-(3-(4-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-benzyl-2-(3-(4-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide, also known as BCTC, is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acid. TRPV1 plays a crucial role in pain sensation and inflammation. BCTC has been extensively studied for its potential use in treating pain and inflammation.

Aplicaciones Científicas De Investigación

Carbonic Anhydrase Inhibition and Anticancer Potential

Research has identified compounds similar to N-benzyl-2-(3-(4-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide as potential carbonic anhydrase inhibitors. These compounds have shown promise in inhibiting specific human carbonic anhydrase isoforms, which is significant for anticancer applications. One study detailed the synthesis and screening of such compounds, highlighting their inhibition of human carbonic anhydrase IX and their potential in inhibiting breast cancer cell growth (Alkhaldi et al., 2020).

Antitrypanosomal Activities

Another study explored the antitrypanosomal activities of urea derivatives related to this compound. These compounds were tested against Trypanosoma brucei, the causative agent of human African trypanosomiasis. The study found that these urea analogues demonstrated potent activity, making them a promising lead for developing drugs against this neglected disease (Patrick et al., 2017).

Antipathogenic Activity

Research into thiourea derivatives has demonstrated significant antipathogenic activities, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. These findings indicate the potential of these derivatives for novel antimicrobial agents with antibiofilm properties, which could be relevant to compounds structurally similar to this compound (Limban, Marutescu & Chifiriuc, 2011).

Photosensitized Oxygenation

Studies involving photosensitized oxygenation of thiazoles, a group to which this compound belongs, have been conducted to understand the photodynamic action in biological systems. This research could be significant for understanding the photochemical behavior of such compounds (Matsuura & Saito, 1969).

Antimicrobial and Antiviral Properties

Further research into similar compounds has demonstrated antimicrobial and antiviral activities. For instance, certain urea and thiourea derivatives have shown potential as anti-TMV (Tobacco mosaic virus) agents, and their antimicrobial activity was also highlighted (Reddy et al., 2013).

Propiedades

IUPAC Name |

N-benzyl-2-[(4-chlorophenyl)carbamoylamino]-4-methyl-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN4O2S/c1-12-16(17(25)21-11-13-5-3-2-4-6-13)27-19(22-12)24-18(26)23-15-9-7-14(20)8-10-15/h2-10H,11H2,1H3,(H,21,25)(H2,22,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNYBAYKZCFOLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)NC2=CC=C(C=C2)Cl)C(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-amino-N-[(4-chlorophenyl)methyl]-1-(3-methylphenyl)triazole-4-carboxamide](/img/structure/B2451555.png)

![Tert-butyl (3aR,7aS)-2-(5-bromopyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2451556.png)

![[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2451562.png)

![Bis(propan-2-yl) [(2-aminoethoxy)methyl]phosphonate](/img/structure/B2451565.png)

![3,6-dichloro-N-[3-(2-sulfanyl-1H-imidazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2451568.png)

![N-(4-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2451570.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2451572.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2451575.png)